4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
Description
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused benzofuropyrimidine core. Its structure includes a chloro substituent at position 4, two methyl groups at position 6, and an amine group at position 2. The tetrahydrobenzofuro moiety introduces partial hydrogenation, likely enhancing rigidity and influencing solubility and metabolic stability.
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-chloro-6,6-dimethyl-8,9-dihydro-7H-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2)5-3-4-6-7-8(17-9(6)12)10(13)16-11(14)15-7/h3-5H2,1-2H3,(H2,14,15,16) |
InChI Key |
QIHPYQLLRALIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1OC3=C2N=C(N=C3Cl)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzofuran and a chlorinated pyrimidine derivative, the reaction can proceed through nucleophilic substitution and subsequent cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The process might also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Core Modifications
The table below compares 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-2-amine with structurally related compounds:
Key Observations
Core Flexibility vs. In contrast, thienopyrimidines (e.g., compound in ) replace the oxygen atom with sulfur, enhancing electron-richness and possibly altering binding affinity . Pyrrolopyrimidines (e.g., ) lack the fused furan/thiophene ring, reducing steric bulk but maintaining kinase inhibitory activity.
Substituent Effects :
- The chloro group at position 4 is conserved across analogs, likely essential for electrophilic interactions in biological targets.
- Methyl groups at position 6 or 8 (target compound and ) may improve metabolic stability by blocking oxidation sites.
- Methoxy () or benzyl () substituents introduce steric hindrance or π-stacking capabilities, respectively.
Common Strategies
Challenges
- Regioselectivity : Substitution patterns (e.g., methyl vs. methoxy) require precise control to avoid byproducts, as seen in failed isolations (e.g., ).
- Hydrogenation : Partial saturation of the benzofuro ring (as in the target compound) necessitates careful catalytic conditions to prevent over-reduction.
Biological Activity
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound functions primarily as an inhibitor of specific kinases involved in various signaling pathways. Its structural similarity to known kinase inhibitors suggests that it may interact with ATP-binding sites, leading to the modulation of cell proliferation and survival pathways.
Antitumor Activity
Recent studies have demonstrated that 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine exhibits promising antitumor effects. The compound was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer).
- In vitro Studies :
- The compound inhibited cell proliferation in a dose-dependent manner.
- IC50 values were determined to be approximately 10 µM for A549 cells and 15 µM for MCF7 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | PAK4 inhibition |
| MCF7 | 15 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown anti-inflammatory activities. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Results :
- Reduced production of pro-inflammatory cytokines (TNF-alpha and IL-6).
- Inhibition of NF-kB signaling pathway activation.
Case Studies
-
Study on Anticancer Properties :
In a preclinical study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. -
In Vivo Efficacy :
Another study assessed the pharmacokinetics and biodistribution of the compound in mice. The results suggested favorable absorption and distribution profiles with minimal toxicity observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
